molecular formula C14H20O4 B14349305 2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate CAS No. 90327-12-1

2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate

Cat. No.: B14349305
CAS No.: 90327-12-1
M. Wt: 252.31 g/mol
InChI Key: BSBNNCDRFPSDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derivative of 4-methylbenzoic acid and is characterized by the presence of an ethoxyethoxyethyl group attached to the benzoate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethanol.

    Reduction: 4-methylbenzyl alcohol and 2-(2-ethoxyethoxy)ethanol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyethoxy)ethyl 4-methylbenzoate is unique due to the presence of the ethoxyethoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that other similar esters may not be able to fulfill .

Properties

CAS No.

90327-12-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-(2-ethoxyethoxy)ethyl 4-methylbenzoate

InChI

InChI=1S/C14H20O4/c1-3-16-8-9-17-10-11-18-14(15)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3

InChI Key

BSBNNCDRFPSDKG-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.